molecular formula C7H4BrIN2 B1445816 5-Bromo-3-iodopyrazolo[1,5-a]pyridine CAS No. 1352881-82-3

5-Bromo-3-iodopyrazolo[1,5-a]pyridine

Cat. No.: B1445816
CAS No.: 1352881-82-3
M. Wt: 322.93 g/mol
InChI Key: YNUNHMFPOBWUGX-UHFFFAOYSA-N
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Description

5-Bromo-3-iodopyrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C7H4BrIN2 and a molecular weight of 322.93 g/mol . This compound is characterized by the presence of both bromine and iodine atoms attached to a pyrazolo[1,5-a]pyridine core, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine typically involves the halogenation of pyrazolo[1,5-a]pyridine derivatives. One common method includes the bromination of 3-iodopyrazolo[1,5-a]pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-iodopyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), are employed in coupling reactions.

Major Products Formed

    Substitution Products: Derivatives with azide, thiol, or other functional groups replacing the halogens.

    Coupling Products: Biaryl or alkyne-substituted pyrazolo[1,5-a]pyridine derivatives.

Scientific Research Applications

5-Bromo-3-iodopyrazolo[1,5-a]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine is primarily related to its ability to interact with biological targets through its halogen atoms. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s structure allows it to fit into active sites of enzymes, thereby inhibiting or activating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-iodopyrazolo[1,5-a]pyridine is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns and enable a wide range of chemical transformations. This dual halogenation enhances its utility in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

5-bromo-3-iodopyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-5-1-2-11-7(3-5)6(9)4-10-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUNHMFPOBWUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)I)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352881-82-3
Record name 5-bromo-3-iodopyrazolo[1,5-a]pyridine
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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